5-(Difluoromethoxy)-2-fluorobenzoic acid chemical structure
5-(Difluoromethoxy)-2-fluorobenzoic acid chemical structure
5-(Difluoromethoxy)-2-fluorobenzoic acid chemical structure[1][2]
CAS Number: 1214383-11-5 Formula: C₈H₅F₃O₃ Molecular Weight: 206.12 g/mol [2]
Executive Summary
5-(Difluoromethoxy)-2-fluorobenzoic acid is a specialized fluorinated building block used in the design of pharmaceuticals and agrochemicals.[2] It serves as a critical intermediate for introducing the difluoromethoxy (–OCHF₂) moiety, a "lipophilic hydrogen bond donor" that acts as a bioisostere for hydroxyl (–OH) or methoxy (–OCH₃) groups.
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, a validated synthetic workflow, and its application in enhancing metabolic stability.[2] The protocols described herein prioritize scalability and safety, utilizing modern difluoromethylation reagents to avoid the use of hazardous chlorofluorocarbon gases.
Structural Analysis & Physicochemical Profile
The molecule consists of a benzoic acid scaffold substituted with a fluorine atom at the ortho position (C2) and a difluoromethoxy group at the meta position (C5).
Core Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | 5-(Difluoromethoxy)-2-fluorobenzoic acid | |
| CAS Number | 1214383-11-5 | Confirmed registry number |
| SMILES | OC(=O)c1cc(OC(F)F)ccc1F | |
| Molecular Weight | 206.12 g/mol | |
| Appearance | White to off-white solid | Typical for fluorobenzoic acids |
| Predicted pKa | ~2.8 – 3.2 | Acidic strength increased by ortho-F and meta-OCHF₂ electron withdrawal |
| Predicted LogP | ~2.1 | Increased lipophilicity vs. hydroxy precursor |
| H-Bond Donors | 2 | Carboxylic acid (–OH) + Difluoromethoxy (–CF₂H ) |
| H-Bond Acceptors | 5 | Carbonyl (1), Hydroxyl O (1), Ether O (1), Fluorines (3) |
Structural Logic Diagram
The following diagram illustrates the functional contributions of each moiety within the scaffold.
Figure 1: Structural dissection of 5-(Difluoromethoxy)-2-fluorobenzoic acid highlighting the functional roles of substituents.[2]
Synthetic Protocol
Direct difluoromethylation of benzoic acids can be challenging due to the competing reactivity of the carboxylic acid. Therefore, a Protection-Functionalization-Deprotection strategy is the industry standard for high-purity synthesis.[2]
Retrosynthetic Analysis
-
Precursor: 2-Fluoro-5-hydroxybenzoic acid (CAS 51446-30-1)[3][4][5]
-
Key Transformation: O-Difluoromethylation of the phenol using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene source.
Step-by-Step Methodology
Step 1: Methyl Ester Protection
Objective: Mask the carboxylic acid to prevent side reactions during the basic alkylation step.
-
Reagents: 2-Fluoro-5-hydroxybenzoic acid (1.0 equiv), Methanol (solvent), Sulfuric acid (catalytic).
-
Procedure: Dissolve the starting acid in MeOH. Add conc. H₂SO₄ (0.1 equiv) dropwise.[3] Reflux for 4–6 hours.
-
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with saturated NaHCO₃ to remove unreacted acid. Dry over Na₂SO₄ and concentrate.
-
Product: Methyl 2-fluoro-5-hydroxybenzoate.
Step 2: Difluoromethylation (The Critical Step)
Objective: Introduce the –OCHF₂ group using a solid, bench-stable difluorocarbene precursor rather than hazardous gas.
-
Reagents: Methyl 2-fluoro-5-hydroxybenzoate (1.0 equiv), Sodium Chlorodifluoroacetate (ClCF₂CO₂Na, 2.5 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMF/Water (10:1) or NMP. The presence of water aids the protonation of the intermediate anion.
-
Procedure:
-
Workup: Cool to RT. Dilute with water and extract with Et₂O. Wash organic layer extensively with water (to remove DMF).
-
Product: Methyl 5-(difluoromethoxy)-2-fluorobenzoate.
Step 3: Ester Hydrolysis
Objective: Reveal the carboxylic acid.[5][7]
-
Reagents: Methyl 5-(difluoromethoxy)-2-fluorobenzoate, LiOH·H₂O (3.0 equiv).[5]
-
Solvent: THF/Water (3:1).[5]
-
Procedure: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Acidify carefully with 1M HCl to pH ~2. The product will precipitate or can be extracted into EtOAc.[3][5][8]
-
Purification: Recrystallization from Hexane/EtOAc.
Synthesis Workflow Diagram
Figure 2: Three-step synthetic route using sodium chlorodifluoroacetate as the difluoromethylating agent.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 5-(difluoromethoxy) group is a strategic replacement for a methoxy (–OCH₃) group.
-
Metabolic Blockade: The C–H bonds in a methoxy group are prone to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6). Replacing hydrogens with fluorine atoms strengthens the C–H bond (due to the high electronegativity of F), significantly reducing the rate of metabolism.
-
Lipophilic H-Bond Donor: Unlike –OCF₃ (which is purely lipophilic), the –OCHF₂ group retains a hydrogen atom that is sufficiently acidic to act as a weak hydrogen bond donor, potentially maintaining key receptor interactions while improving membrane permeability.
SAR Implications
In Structure-Activity Relationship (SAR) studies, this compound is used to:
-
Lower pKa: The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the benzoic acid relative to a methoxy analog, potentially altering solubility and protein binding.
-
Modulate Conformational Bias: The 2-fluoro substituent creates an "ortho effect," twisting the carboxylate out of planarity with the phenyl ring, which can improve selectivity for specific binding pockets.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (DMSO-d₆):
-
–OCHF₂: A characteristic triplet (J ≈ 73 Hz) appearing around δ 7.0–7.4 ppm. This large coupling constant is diagnostic of the H–C–F₂ environment.
-
Aromatic: Three protons in the region δ 7.3–7.8 ppm.
-
-
¹⁹F NMR:
-
–OCHF₂: A doublet (due to H coupling) around δ -82 ppm.
-
Ar–F: A multiplet around δ -110 to -120 ppm.[2]
-
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ peak at m/z 205.1.
-
Safety & Handling
-
Hazards: Like most fluorinated benzoic acids, this compound causes skin irritation (H315) and serious eye irritation (H319).
-
Reagent Safety: Sodium chlorodifluoroacetate releases difluorocarbene upon heating. Reactions must be performed in a well-ventilated fume hood to avoid exposure to potential byproducts.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2011). "Difluoromethylation of Phenols." Organic Syntheses. Link
-
PubChem. "2-Fluoro-5-hydroxybenzoic acid (Precursor Data)." National Library of Medicine. Link[3]
-
Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Accela Chem. "Product Entry: 5-(difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5)."[1][2] Catalog Data. Link
Sources
- 1. 119102-95-3,1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2023183540A1 - Ikzf2 degraders and uses thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
